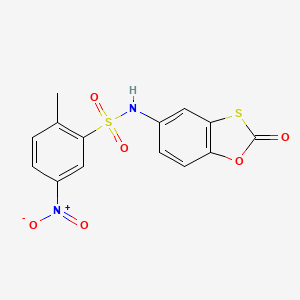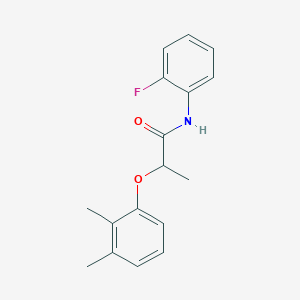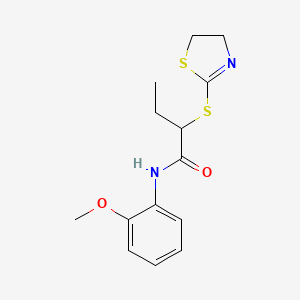
4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
説明
4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a useful research compound. Its molecular formula is C23H27N3O6 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.18998559 g/mol and the complexity rating of the compound is 854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Properties and Structural Characterization
Quinolinone derivatives, including those similar to the specified compound, have been explored for their unique fluorescent properties. In a study by Trávníček et al. (2014), novel Schiff bases derived from quinolinone were synthesized and their fluorescent properties were assessed. The study found that some derivatives exhibited strong fluorescence intensity, suggesting potential applications in fluorescent markers or probes in biochemical and medical research (Trávníček, Buchtík, & Němec, 2014).
Anticancer Activity
Research on quinolinone-based compounds has also highlighted their potential anticancer activity. A comprehensive review by Beker & Yıldırım (2021) discussed the structure-activity relationship of quinolinone-based compounds, underscoring their significant potential as anticancer agents. The review indicated that the presence of certain functional groups and structural modifications can enhance the anticancer properties of these compounds, suggesting a pathway for the development of new anticancer drugs (Beker & Yıldırım, 2021).
Antioxidant and Protective Effects
The antioxidant properties of quinolinone derivatives have been explored, with studies indicating their potential to protect against oxidative damage. Damiani et al. (2000) investigated the protective effects of aromatic nitroxides, including quinolinone derivatives, against oxidative damage to DNA and other biological molecules. The findings suggest that these compounds could serve as effective antioxidants in biological systems, offering protection against oxidative stress-related diseases (Damiani, Kalińska, Canapa, Canestrari, Wozniak, Olmo, & Greci, 2000).
Synthesis and Chemical Transformations
The chemical synthesis and transformations of quinolinone derivatives have been extensively studied, highlighting the versatility of these compounds in synthetic chemistry. For instance, Oda et al. (1987) described a method for synthesizing coumarins from nitrophenyl methylene propanedioic acids, demonstrating the utility of quinolinone derivatives in the synthesis of other heterocyclic compounds. This work underscores the importance of quinolinone derivatives in facilitating novel synthetic pathways (Oda, Yoshida, Nagai, Ueda, & Sakakibara, 1987).
特性
IUPAC Name |
4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-3-(piperidine-1-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-13-19(23(29)25-9-4-3-5-10-25)20(21-15(24-13)7-6-8-17(21)27)14-11-16(26(30)31)22(28)18(12-14)32-2/h11-12,20,24,28H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTFFFATUVLMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-furylmethyl)-1-(3-hydroxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4056998.png)

![2-phenoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4057007.png)
![3-hydroxy-1-isopropyl-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4057012.png)
![10-(diphenylmethylene)-4-(2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057020.png)
![dimethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B4057050.png)
![N-{4-[(dibutylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4057056.png)
![8-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4057068.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B4057074.png)

![2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4057084.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4057099.png)
